Camelliaside A

Description

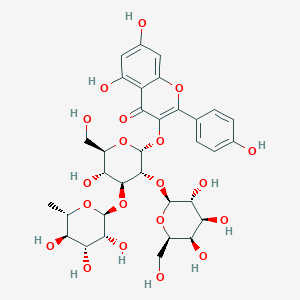

structure given in first source; a flavonol triglycoside isolated from seeds of Camellia sinensis

Properties

CAS No. |

135095-52-2 |

|---|---|

Molecular Formula |

C33H40O20 |

Molecular Weight |

756.7 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1 |

InChI Key |

WSDPAECYOJCNFT-XAGFQBSHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

135095-52-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Camelliaside A; Kaempferol 3-O-(2-O-galactopyranosyl-6-O-rhamnopyranosyl)glucopyranoside; |

Origin of Product |

United States |

Foundational & Exploratory

Camelliaside A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camelliaside A, a novel flavonol triglycoside, has been identified as a constituent of Camellia sinensis seeds. This document provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an in-depth analysis of its known biological activities. Quantitative data from relevant studies are summarized, and the molecular pathways influenced by this compound are visually represented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Camellia sinensis, the plant from which tea is derived, is a rich source of bioactive compounds, including a diverse array of flavonoids. Among these, this compound has emerged as a molecule of interest due to its unique chemical structure and potential therapeutic properties. First isolated from the seeds of Camellia sinensis, this compound is structurally defined as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[1]. Its complex glycosidic linkages distinguish it from other flavonol glycosides and are thought to contribute to its biological activity. This whitepaper will delve into the technical aspects of this compound, from its initial discovery to its potential mechanisms of action.

Discovery and Structural Elucidation

This compound was first discovered as a novel flavonol triglycoside isolated from the seeds of Camellia sinensis[1]. Its structure was meticulously determined using a combination of spectroscopic, chemical, and enzymatic methods. These studies revealed a kaempferol aglycone linked to a complex trisaccharide moiety, highlighting a unique interglycosidic linkage not previously reported in flavone and flavonol glycosides[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1] |

| Molecular Weight | 756.66 g/mol | [1] |

| Appearance | Yellow powder | N/A |

| Solubility | Soluble in methanol and other organic solvents | N/A |

Experimental Protocols

Isolation and Purification of this compound from Camellia sinensis Seeds

The following protocol is a composite methodology based on established techniques for the isolation of flavonol glycosides from Camellia sinensis seeds, with specific details adapted from the separation of the structurally similar Camelliaside C[2][3].

3.1.1. Extraction

-

Maceration: Powdered Camellia sinensis seeds (2 g) are macerated in distilled water (100 mL) at 80°C for 30 minutes[2].

-

Concentration: The aqueous extract is cooled and then concentrated under vacuum to a volume of approximately 10 mL[2].

3.1.2. Liquid-Liquid Partitioning

-

The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning.

-

It is first partitioned three times with an equal volume of ethyl acetate (EtOAc) (10 mL) to remove less polar compounds[2]. The aqueous layer is retained.

-

The aqueous layer is then partitioned three times with an equal volume of n-butanol (n-BuOH) (10 mL)[2]. The n-butanol fraction, which contains the more polar glycosides, is collected.

-

The n-butanol is evaporated under reduced pressure to yield a crude extract enriched with this compound.

3.1.3. Chromatographic Purification

-

Column Chromatography: The crude n-butanol extract is subjected to column chromatography on a suitable resin (e.g., Diaion HP-20, Sephadex LH-20) with a stepwise gradient of methanol in water to achieve initial fractionation.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using a semi-preparative RP-HPLC system with a C18 column[2].

-

Mobile Phase: A gradient of acetonitrile in water, with 0.1% acetic acid in both solvents, is used for elution[2]. A typical gradient might be a linear increase from 15% to 35% acetonitrile over 50 minutes[2].

-

Detection: Elution is monitored by UV detection at an appropriate wavelength (e.g., 280 nm or 340 nm).

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated.

-

-

Final Purification: The collected fractions are further purified by repeated RP-HPLC under isocratic conditions to achieve high purity. The final product is freeze-dried to obtain pure this compound.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of inflammation. Its mechanisms of action appear to involve the modulation of key signaling pathways.

Inhibition of Arachidonate 5-Lipoxygenase (5-LOX)

This compound has been identified as an inhibitor of arachidonate 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation[1].

Table 2: Inhibitory Activity of this compound on 5-LOX

| Compound | Target Enzyme | Cell Line | IC₅₀ (M) | Reference |

| This compound | Arachidonate 5-Lipoxygenase | RBL-1 | 1.4 x 10⁻⁴ | [1] |

The inhibition of 5-LOX by this compound suggests its potential as an anti-inflammatory agent. The proposed mechanism involves the binding of this compound to the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes.

Signaling Pathway of 5-Lipoxygenase Inhibition by this compound

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Modulation of MAPK and NF-κB Signaling Pathways

While direct studies on this compound are limited, research on polyphenols from Camellia species suggests a role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response. It is hypothesized that this compound, as a flavonol glycoside, may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these cascades.

Polyphenols from Camellia have been shown to suppress the phosphorylation of p65, a subunit of NF-κB, and the phosphorylation of ERK and JNK, which are components of the MAPK pathway[4]. This inhibition prevents the translocation of NF-κB to the nucleus and reduces the expression of pro-inflammatory genes.

Hypothesized Modulation of MAPK and NF-κB Pathways by this compound

Caption: Hypothesized mechanism of this compound in MAPK and NF-κB pathways.

Quantitative Data Summary

While comprehensive quantitative data for this compound are not extensively available in the public domain, the following table summarizes the key reported value. Further research is required to establish detailed yield and purity data from various isolation protocols.

Table 3: Summary of Quantitative Biological Data for this compound

| Parameter | Value | Method | Reference |

| IC₅₀ for 5-Lipoxygenase Inhibition | 1.4 x 10⁻⁴ M | Cell-based assay (RBL-1 cells) | [1] |

Conclusion and Future Directions

This compound represents a promising natural product from Camellia sinensis with demonstrated anti-inflammatory potential through the inhibition of 5-lipoxygenase. Its unique structure warrants further investigation into its bioactivities and mechanisms of action. Future research should focus on:

-

Developing and optimizing scalable isolation and purification protocols to obtain higher yields of this compound.

-

Conducting detailed studies to elucidate the specific interactions of this compound with components of the MAPK and NF-κB signaling pathways.

-

Performing in vivo studies to validate the anti-inflammatory and other potential therapeutic effects of this compound.

-

Exploring the structure-activity relationships of this compound and its derivatives to guide the development of novel therapeutic agents.

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this intriguing flavonol glycoside.

References

- 1. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Camelliaside A

An In-depth Technical Guide to the Physicochemical Properties of Camelliaside A

Introduction

This compound is a naturally occurring flavonoid, specifically classified as a flavonol triglycoside, that has been isolated from the seeds of Camellia sinensis and the seed pomace of Camellia oleifera[1][2][3]. Its structure consists of a kaempferol aglycone linked to a complex sugar moiety, identified as 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[3][4]. As a member of the flavonoid family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, and potential antitumor properties[5][6][7].

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and handling, and an exploration of its interaction with key biological signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound presents as an off-white to light yellow solid or crystalline powder[1][8][9]. It is sensitive to moisture and should be stored accordingly[8]. The recommended storage condition for the solid compound is at 4°C, protected from light[1]. For solutions in solvent, storage at -80°C is recommended for up to six months, or at -20°C for up to one month, with protection from light being crucial to maintain stability[1].

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1][4][8] |

| Molecular Weight | 756.66 g/mol | [1][8][9] |

| Exact Mass | 756.21129366 Da | [4] |

| Appearance | Off-white to light yellow solid/powder | [1][8][9] |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [8][9] |

| Boiling Point (Predicted) | 1097.2 ± 65.0 °C | [8][9] |

| pKa (Predicted) | 6.20 ± 0.40 | [8][9] |

| Specific Rotation (α) | -39.6° (c=0.35 in Methanol) | [8] |

| CAS Number | 135095-52-2 | [1][4][9] |

Solubility

This compound is almost insoluble in water, with a reported solubility of 0.055 g/L at 25°C[8]. It is, however, soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO)[8][9].

-

In DMSO: Soluble up to 100 mg/mL (132.16 mM). The use of ultrasonic treatment is recommended to aid dissolution. It is important to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility[1].

-

In Vivo Formulations: For animal studies, specific solvent systems are required. A common formulation involves a multi-step process yielding a clear solution with a solubility of ≥ 2.5 mg/mL[1][10]. Detailed protocols for preparing stock and in vivo solutions are provided in Section 3.0.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and preparation of this compound solutions.

Protocol for Extraction and Isolation

The following is a representative protocol for the isolation of this compound from Camellia seed pomace, based on common phytochemical extraction techniques[11][12].

Methodology:

-

Extraction:

-

Dried and powdered Camellia oleifera seed pomace is extracted with 95% methanol at room temperature with agitation for 24 hours.

-

The process is repeated three times to ensure exhaustive extraction.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in a methanol:water (1:4) solution.

-

The suspension is sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and finally n-butanol.

-

Each fraction is collected and evaporated to dryness. The ethyl acetate and n-butanol fractions are typically enriched with flavonoid glycosides.

-

-

Column Chromatography:

-

The ethyl acetate fraction, showing high flavonoid content via preliminary screening (e.g., TLC), is subjected to column chromatography.

-

A Sephadex LH-20 column is commonly used for the separation of polyphenolic compounds[11].

-

The column is eluted with a gradient of methanol in chloroform or an ethanol/water gradient.

-

-

Purification:

-

Fractions collected from the column are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

Protocol for Structural Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic methods[3][13].

Methodology:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern, which helps identify the aglycone and sugar units[13].

-

UV-Vis Spectroscopy: The UV spectrum in methanol is recorded to identify the characteristic absorption maxima of the flavonol core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified compound (~5-10 mg) is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆ in a 5 mm NMR tube[14].

-

Analysis: ¹H-NMR and ¹³C-NMR spectra are acquired to determine the chemical shifts and coupling constants of all protons and carbons.

-

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and determine the precise structure, including the attachment points and stereochemistry of the sugar moieties.

-

Protocol for Solution Preparation

In Vitro Stock Solution (100 mg/mL in DMSO)[1]:

-

Weigh the desired amount of this compound solid.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.

-

Use an ultrasonic bath to facilitate complete dissolution.

-

Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

In Vivo Formulation (≥ 2.5 mg/mL)[1]: This protocol describes the preparation of a 1 mL working solution as an example.

-

Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

-

The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Biological Activity and Signaling Pathways

Extracts from Camellia species containing this compound have demonstrated multiple biological activities, with recent research highlighting their potential in oncology[5][7]. The anti-cancer effects appear to be mediated through the modulation of critical cell signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. It is often dysregulated in cancer. Studies on active fractions of Camellia nitidissima Chi, which contain this compound, have shown that they can inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer and colon cancer cells[5][15]. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another fundamental pathway controlling cell division and proliferation. Crosstalk between the PI3K/Akt and MAPK pathways is well-documented[5]. The same active fractions from Camellia have also been shown to regulate genes within the MAPK signaling pathway, suggesting a multi-targeted approach to inhibiting cancer cell growth[5][16].

Conclusion

This compound is a well-characterized flavonol triglycoside with defined physicochemical properties. Its solubility characteristics necessitate the use of organic solvents or specialized formulations for experimental work. The established protocols for its isolation and handling provide a solid foundation for further research. Emerging evidence of its ability to modulate key oncogenic signaling pathways, such as PI3K/Akt and MAPK, underscores its potential as a lead compound in the development of novel therapeutics. This guide serves as a critical technical resource for scientists aiming to explore the full pharmacological potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camellia japonica: A phytochemical perspective and current applications facing its industrial exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 135095-52-2 [amp.chemicalbook.com]

- 10. This compound | 类黄酮 | MCE [medchemexpress.cn]

- 11. scialert.net [scialert.net]

- 12. Bioactivity-Guided Isolation of Secondary Metabolites from Camellia fascicularis: Antioxidative Antibacterial Activities and Anti-Inflammatory Hypoglycemic Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying Active Compounds and Mechanism of Camellia nitidissima Chi on Anti-Colon Cancer by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]

Camelliaside A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camelliaside A is a naturally occurring flavonol triglycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of kaempferol, it belongs to a class of flavonoids widely recognized for their antioxidant and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources, distribution in plants, and methodologies for the extraction, isolation, and quantification of this compound. Furthermore, it explores a putative signaling pathway potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily found within the plant genus Camellia, a member of the Theaceae family. The distribution of this compound appears to be concentrated in specific parts of the plants, particularly the seeds and leaves.

Documented Plant Sources

Current research has identified this compound in the following Camellia species:

-

Camellia sinensis (L.) Kuntze : Commonly known as the tea plant, the seeds of Camellia sinensis are a confirmed source of this compound.[1]

-

Camellia oleifera Abel. : The seed pomace, a byproduct of oil extraction from C. oleifera seeds, has been shown to contain this compound.[2] This suggests that the compound remains in the seed meal after oil processing.

-

Camellia nitidissima Chi : Also known as the golden camellia, the leaf saponin fraction of this species has been found to contain this compound.

While these species are confirmed sources, it is plausible that this compound is present in other species of the Camellia genus, which comprises over 220 described species. Further research is required to fully elucidate its distribution across the genus.

Quantitative Distribution in Plant Tissues

Quantitative data on the concentration of this compound is limited. However, available information indicates variability in its content depending on the plant species and the tissue analyzed. The following table summarizes the currently available quantitative data.

| Plant Species | Plant Part | Analytical Method | Concentration/Relative Content | Reference |

| Camellia nitidissima Chi | Leaves (Saponin fraction) | UPLC-Q-TOF-MS/MS | 1.36% (relative content) | [3] |

| Camellia oleifera Abel. | Meal (Seed byproduct) | Not Specified | 13.34% (extraction yield of a kaempferol glycoside mixture including a compound structurally similar to this compound) | [4] |

Note: The data for C. oleifera represents the extraction yield of a mixture of two kaempferol glycosides, one of which is structurally analogous to this compound, obtained under optimized mechanochemical-assisted extraction conditions.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from various published studies on kaempferol glycosides from Camellia species.

General Workflow for Extraction and Isolation

The following diagram illustrates a general workflow for the extraction and isolation of this compound from Camellia plant material.

Detailed Methodologies

2.2.1. Plant Material Preparation

-

Drying: Fresh plant material (seeds, leaves, or seed pomace) should be dried to a constant weight to prevent enzymatic degradation of flavonoids. This can be achieved by air-drying in a shaded, well-ventilated area or by using a lyophilizer (freeze-dryer).

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.

2.2.2. Extraction

Several methods can be employed for the extraction of this compound.

-

Mechanochemical-Assisted Extraction (MCAE): This method has been shown to be efficient for the extraction of kaempferol glycosides from Camellia oleifera meal.[4]

-

Mix the powdered plant material with a solid base, such as NaOH, at a specific ratio (e.g., 20:1 g/g material to NaOH).

-

Grind the mixture in a planetary ball mill for a specified time (e.g., 15 minutes).

-

Transfer the ground mixture to an extraction vessel.

-

Add the extraction solvent (e.g., water or aqueous ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 g/mL).

-

Agitate the mixture at a controlled temperature for a set duration (e.g., 60 minutes).

-

Separate the extract from the solid residue by filtration or centrifugation.

-

-

Solvent Extraction (Maceration or Soxhlet):

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: Continuously extract the powdered plant material in a Soxhlet apparatus with a suitable solvent (e.g., methanol or ethanol) for several hours until the extraction is complete.

-

2.2.3. Purification

-

Solvent Partitioning (Optional): The crude extract can be partitioned between immiscible solvents (e.g., n-butanol and water) to achieve a preliminary separation of compounds based on their polarity. Flavonoid glycosides typically partition into the more polar n-butanol phase.

-

Column Chromatography:

-

Pack a glass column with a stationary phase such as silica gel or polyamide.

-

Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions enriched with this compound and concentrate them.

-

Inject the concentrated fraction into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., acetonitrile and water, both with a small percentage of formic or acetic acid) to achieve fine separation.

-

Collect the peak corresponding to this compound.

-

2.2.4. Quantification by HPLC-UVD

A validated HPLC-UVD method can be used for the quantification of this compound in plant extracts.[5]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where kaempferol glycosides show maximum absorbance (e.g., around 265 nm or 350 nm).

-

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the plant extract (appropriately diluted) and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Putative Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related kaempferol glycosides and flavonoid-rich extracts from Camellia species provides strong indications of its potential molecular mechanisms. The PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell proliferation, survival, and inflammation, have been identified as targets for kaempferol and its glycosides.[6][7][8] A study on the saponin fraction of Camellia nitidissima, which contains this compound, demonstrated an inhibitory effect on non-small cell lung cancer via the PI3K-Akt and MAPK pathways.[3][9]

Based on this evidence, a putative signaling pathway for this compound's action, particularly in an anti-inflammatory or anti-cancer context, can be proposed.

This diagram illustrates that this compound may exert its effects by inhibiting key components of the PI3K/Akt and MAPK signaling cascades. Inhibition of these pathways can lead to a downstream reduction in the activation of transcription factors responsible for promoting cell proliferation and inflammation, and an increase in apoptosis. It is important to note that this is a proposed mechanism based on the activity of related compounds, and further research is needed to confirm the specific molecular targets of this compound.

Conclusion

This compound represents a promising natural product with potential applications in health and medicine. While its presence has been confirmed in several Camellia species, further studies are warranted to fully map its distribution and concentration across the genus and within different plant tissues. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound for further investigation. The exploration of its effects on signaling pathways, such as the PI3K/Akt and MAPK pathways, opens up exciting avenues for understanding its mechanism of action and potential therapeutic uses. This technical guide serves as a valuable resource to stimulate and support future research into this intriguing flavonol glycoside.

References

- 1. Camellia japonica - Wikipedia [en.wikipedia.org]

- 2. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Camelliaside A in Camellia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camelliaside A, a complex flavonol triglycoside found in Camellia species, particularly in the seeds of Camellia sinensis, has garnered interest for its potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of flavonoid biosynthesis in Camellia. The guide details the enzymatic steps from primary metabolism to the formation of the kaempferol aglycone and its subsequent glycosylation. Detailed experimental protocols for key analytical and biochemical procedures are provided, and quantitative data from related studies are summarized. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of the molecular processes underlying the formation of this intricate natural product.

Introduction

Camellia sinensis, the tea plant, is a rich source of a diverse array of secondary metabolites, including a vast profile of flavonoids.[1][4] Among these, flavonol glycosides are a significant class of compounds contributing to the chemical makeup and potential health benefits of tea-derived products.[4][5] this compound, with its chemical structure determined as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside, represents a highly modified flavonol, indicating a sophisticated and specific enzymatic machinery for its biosynthesis.[1][6] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, metabolic engineering of Camellia species to enhance its content, and for the exploration of its pharmacological properties. This guide synthesizes the current understanding of the multi-step enzymatic reactions that lead to the formation of this compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the kaempferol aglycone through the general flavonoid biosynthesis pathway, and the subsequent sequential glycosylation of kaempferol to yield the final triglycoside structure.

Formation of the Kaempferol Aglycone

The synthesis of kaempferol begins with the phenylpropanoid pathway, which utilizes phenylalanine derived from the shikimate pathway. A series of core enzymes catalyze the formation of p-coumaroyl-CoA, the precursor for flavonoid biosynthesis.[7]

The key enzymatic steps leading to kaempferol are:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone into naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol.[7]

Glycosylation of Kaempferol to this compound

The final and most specific steps in the biosynthesis of this compound involve the sequential attachment of three sugar moieties to the kaempferol backbone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each exhibiting specificity for the sugar donor, the acceptor molecule, and the position of attachment. Based on the structure of this compound, a putative glycosylation sequence is proposed:

-

Glucosylation at the 3-O-position: The initial step is likely the attachment of a glucose molecule to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside. In Camellia sinensis, the enzyme CsUGT78A14 has been identified as a flavonoid 3-O-glucosyltransferase with activity towards kaempferol.[8][9]

-

Galactosylation of the 3-O-glucoside: Subsequently, a galactose molecule is attached to the 2-hydroxyl group of the glucose moiety. This step requires a specific UDP-galactose:flavonoid 3-O-glucoside 2"-O-galactosyltransferase. While specific enzymes for this reaction have not been fully characterized in Camellia, the presence of flavonol 3-O-galactosides suggests the existence of relevant galactosyltransferases, such as CsUGT78A15.[8][9]

-

Rhamnosylation of the 3-O-glucoside: The final step is the attachment of a rhamnose molecule to the 6-hydroxyl group of the initial glucose molecule. This requires a UDP-rhamnose:flavonoid 3-O-(2"-O-galactosyl)-glucoside 6"-O-rhamnosyltransferase. The enzyme responsible for this specific rhamnosylation in Camellia has not yet been identified.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data from studies on related enzymes and metabolites in Camellia sinensis provide valuable context. The following tables summarize relevant kinetic parameters of characterized UGTs and the content of related flavonoids in tea leaves.

Table 1: Kinetic Parameters of Characterized Camellia sinensis UGTs with Flavonoid Substrates

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| CsUGT73A20 | Kaempferol | 25.3 ± 2.1 | 12.5 ± 0.8 | [10] |

| CsUGT73A17 | Quercetin | 15.7 ± 1.2 | 10.3 ± 0.5 | [11] |

| CsUGT78A14 | Kaempferol | 8.9 ± 0.7 | 21.4 ± 1.1 | [12] |

| CsUGT78A15 | Kaempferol | 12.4 ± 1.3 | 18.7 ± 0.9 | [8] |

Table 2: Content of Kaempferol Glycosides in Camellia sinensis Leaves

| Compound | Content (µg/g dry weight) | Cultivar/Tissue | Reference |

| Kaempferol 3-O-glucoside | 150 - 450 | Various | [13] |

| Kaempferol 3-O-galactoside | 50 - 200 | Various | [13] |

| Kaempferol 3-O-rutinoside | 300 - 800 | Young leaves | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of Camellia UGTs in E. coli for subsequent characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Camellia sinensis using a suitable kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: The full-length open reading frame of the target UGT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the recombinant protein is eluted with an imidazole gradient. The purity of the protein is assessed by SDS-PAGE.

UGT Enzyme Activity Assay

This protocol outlines a typical in vitro assay to determine the activity of a purified UGT.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol (DTT), 10 µg of purified recombinant UGT, 2 mM UDP-sugar (e.g., UDP-glucose, UDP-galactose, or UDP-rhamnose), and 100 µM flavonoid substrate (e.g., kaempferol, kaempferol 3-O-glucoside).

-

Incubation: The reaction is initiated by the addition of the UDP-sugar and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol or acetonitrile.

-

Analysis: The reaction mixture is centrifuged to pellet any precipitate, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the reaction product.

Analysis of Flavonoid Glycosides by HPLC-MS

This protocol describes a general method for the analysis of this compound and its precursors.

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder in liquid nitrogen and extracted with 80% methanol. The extract is filtered and diluted for analysis.

-

HPLC-MS System: An Agilent 1290 Infinity LC system coupled to an Agilent 6550 iFunnel Q-TOF MS is a suitable platform.[15]

-

Chromatographic Separation: A C18 reversed-phase column is used for separation. A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient elution is employed to separate the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in negative ion mode. The identification of this compound and its precursors is based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards or by fragmentation patterns in MS/MS mode.

Conclusion and Future Perspectives

The biosynthesis of this compound in Camellia species is a complex process involving the coordinated action of numerous enzymes. While the pathway to the kaempferol aglycone is well-established, the specific UDP-glycosyltransferases responsible for the intricate glycosylation pattern of this compound remain to be fully elucidated. The identification and characterization of these novel UGTs will be a key step in understanding the complete biosynthetic pathway. This knowledge will not only provide insights into the metabolic diversity of Camellia but also open avenues for the biotechnological production of this potentially valuable flavonoid through metabolic engineering of plants or microbial hosts. Further metabolomic studies are also needed to quantify the abundance of this compound in different Camellia species and tissues, which will aid in selecting promising germplasm for breeding and drug discovery programs. The experimental protocols provided in this guide offer a robust framework for researchers to pursue these exciting avenues of investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity. | Semantic Scholar [semanticscholar.org]

- 4. maxapress.com [maxapress.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of a heat responsive UDP: Flavonoid glucosyltransferase gene in tea plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomic and Transcriptomic Analyses Reveal the Characteristics of Tea Flavonoids and Caffeine Accumulation and Regulation between Chinese Varieties (Camellia sinensis var. sinensis) and Assam Varieties (C. sinensis var. assamica) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Camellia sinensis Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]

Preliminary Biological Activity Screening of Camelliaside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camelliaside A, a flavonoid glycoside predominantly found in plants of the Camellia genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and anti-cancer properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key molecular pathways and experimental workflows to facilitate further research and development. While specific quantitative data for pure this compound is limited in some areas, this guide draws upon data from extracts of Camellia species, which are rich in this and structurally related flavonoids, to provide a foundational understanding of its potential bioactivities.

Introduction

This compound is a flavonol triglycoside. Its structure is based on a kaempferol aglycone linked to a sugar moiety. Flavonoids are a large class of plant secondary metabolites well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities. The unique structural features of this compound suggest it may be a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on the biological activities of this compound and provide a practical resource for researchers in the field.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and related extracts from Camellia species. It is important to note that much of the existing research has been conducted on extracts, and further studies on the purified compound are warranted.

Table 1: Antioxidant Activity

| Assay | Test Substance | IC50 / EC50 Value | Reference Compound | Reference Compound IC50 / EC50 |

| DPPH Radical Scavenging | Camellia nitidissima leaf extract (n-butanol fraction) | 37.64 µg/mL | - | - |

| ABTS Radical Scavenging | Camellia nitidissima leaf extract (n-butanol fraction) | 14.74 µg/mL | - | - |

| DPPH Radical Scavenging | Camellia sinensis leaf extract (methanol) | 69.51 µg/mL | Ascorbic Acid | 10.70 µg/mL[1] |

| DPPH Radical Scavenging | Camellia japonica leaf extract | 23.74 µg/mL | - | -[2] |

| ABTS Radical Scavenging | Camellia japonica leaf extract | 23.74 µg/mL | - | -[2] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

| Assay | Test Substance | IC50 Value | Target Cell/Enzyme |

| Arachidonate 5-Lipoxygenase Inhibition | This compound | 1.4 x 10⁻⁴ M | RBL-1 cells |

Table 3: Anti-cancer Activity

| Cell Line | Test Substance | IC50 Value |

| Caco-2 (colorectal carcinoma) | Camellia sinensis hydroalcoholic extract | > 800 µg/mL (significant inhibition at 800 µg/mL)[3] |

| MCF-7 (breast cancer) | Korean Camellia mistletoe methanol extract | 41 µg/mL |

| A549 (lung carcinoma) | Korean Camellia mistletoe methanol extract | 170 µg/mL |

| HepG2 (liver carcinoma) | Korean Camellia mistletoe methanol extract | ~68 µg/mL |

| HCT116 (colon cancer) | Korean Camellia mistletoe methanol extract | ~68 µg/mL |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific screening of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Assay procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Include a blank (100 µL of methanol + 100 µL of sample solvent) and a control (100 µL of methanol + 100 µL of DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Anti-cancer Activity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflows of the described experimental assays.

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Workflow for Nitric Oxide Production Assay.

Caption: Workflow for MTT Cell Viability Assay.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Postulated Inhibition of the MAPK/AP-1 Signaling Pathway by this compound.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses a range of biological activities that are of therapeutic interest. Its antioxidant properties, demonstrated by the radical scavenging activities of this compound-rich extracts, indicate a potential role in mitigating oxidative stress-related pathologies. The potent inhibition of 5-lipoxygenase by pure this compound highlights its specific anti-inflammatory potential. [4]Furthermore, the cytotoxic effects of Camellia extracts against various cancer cell lines suggest that this compound may contribute to anti-proliferative activity.

The anti-inflammatory mechanism of related compounds is thought to involve the downregulation of key inflammatory pathways such as NF-κB and MAPK. [5][6][7][8]Inhibition of these pathways would lead to a reduction in the production of pro-inflammatory cytokines and mediators, as depicted in the signaling pathway diagrams.

Future research should focus on several key areas:

-

Quantitative Analysis: There is a critical need for studies determining the IC50 values of purified this compound in a broader range of antioxidant and anti-cancer assays to accurately assess its potency.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways is essential for understanding its mechanism of action.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could lead to the design of more potent and selective therapeutic agents.

Conclusion

This compound is a promising natural product with demonstrated enzyme inhibitory activity and strong potential for antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and offering detailed experimental protocols and pathway visualizations to guide future investigations. Further rigorous scientific evaluation of purified this compound is imperative to fully unlock its therapeutic potential for the development of novel pharmaceuticals.

References

- 1. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antioxidant properties of Camellia sinensis L. extract as a potential therapeutic for atopic dermatitis through NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Camelliaside A: A Literature Review of its Pharmacological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Camelliaside A, a flavonoid glycoside found in various Camellia species, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it is structurally related to compounds known for a wide array of biological activities. This technical guide provides a comprehensive literature review of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct studies on isolated this compound are limited, this review consolidates evidence from research on extracts containing this compound and on structurally related molecules to build a comprehensive picture of its potential.

Antioxidant Potential

Flavonoids are well-established antioxidants, and evidence suggests that this compound contributes to the antioxidant capacity of Camellia extracts. The primary mechanism of antioxidant action for flavonoids is their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components.

Quantitative Data for Antioxidant Activity

| Extract/Compound | Assay | IC50 Value | Source |

| Camellia japonica leaf extract | DPPH Radical Scavenging | 23.74 µg/mL[1] | [1] |

| Camellia sinensis leaf extract | DPPH Radical Scavenging | 69.51 µg/mL[2] | [2] |

| Camellia nitidissima n-butanol fraction | DPPH Radical Scavenging | 37.64 µg/mL[1] | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

-

Preparation of Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test compound (this compound) stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).

-

Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

-

Blank (solvent only).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions to respective wells.

-

Add the same volume of the positive control and blank solutions to their designated wells.

-

Add a specific volume of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

DPPH Radical Scavenging Assay Workflow

Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties, and evidence suggests this compound may act through the inhibition of key inflammatory enzymes.

Inhibition of Arachidonate 5-Lipoxygenase

A key finding points to the inhibitory effect of this compound and B on arachidonate 5-lipoxygenase (5-LOX).[3] The 5-LOX pathway is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. While a specific IC50 value for this compound is not provided, the structurally similar Camelliaside C, isolated from the same source, demonstrated a clear inhibitory effect.

Quantitative Data for 5-Lipoxygenase Inhibition

| Compound | Target | Cell Line | IC50 Value | Source |

| Camelliaside C | Arachidonate 5-Lipoxygenase | RBL-1 (Rat Basophilic Leukemia) | 1.4 x 10⁻⁴ M [3] | [3] |

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Principle: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes. The inhibitory effect of a compound can be measured by quantifying the reduction in the production of 5-LOX products.

Methodology:

-

Cell Culture and Enzyme Preparation:

-

Culture a suitable cell line expressing 5-LOX, such as rat basophilic leukemia (RBL-1) cells or isolated human neutrophils.

-

Prepare a cell lysate or a purified/recombinant 5-LOX enzyme solution.

-

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with various concentrations of the test compound (this compound) or a known 5-LOX inhibitor (e.g., Zileuton) for a specific time.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution or by placing on ice).

-

-

Product Quantification:

-

Extract the 5-LOX products (e.g., leukotriene B4) from the reaction mixture using a suitable organic solvent.

-

Quantify the products using methods such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of 5-LOX activity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

5-Lipoxygenase Inhibition Assay Workflow

Anti-Cancer Potential

The anti-proliferative and pro-apoptotic effects of plant-derived compounds are of significant interest in cancer research. Studies on extracts of Camellia nitidissima, which contains this compound, have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells. These effects are linked to the modulation of key signaling pathways involved in cell growth and survival.

Modulation of PI3K/Akt and MAPK Signaling Pathways

Research on an active fraction of golden-flowered tea (Camellia nitidissima) containing this compound has shown that it inhibits the growth of EGFR-mutated NSCLC cell lines. Transcriptome analysis revealed that this inhibition is associated with the modulation of the PI3K-Akt and MAPK signaling pathways.[4] These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many cancers.

Quantitative Data for Anti-Cancer Activity

Direct cytotoxic IC50 values for isolated this compound against cancer cell lines are not available in the reviewed literature. However, data from extracts of Camellia species provide an indication of their anti-cancer potential.

| Extract/Compound | Cell Line | Assay | IC50 Value | Source |

| Camellia nitidissima n-butanol fraction | Human Gastric Cancer Cells | MTT | 147.62 µg/mL (72h) [5] | [5] |

| Camellia sinensis ethanolic extract | MCF-7 (Breast Cancer) | SRB | 69.15 µg/mL [6] | [6] |

| Camellia sinensis ethyl acetate fraction | MCF-7 (Breast Cancer) | SRB | 23.45 µg/mL [6] | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Include untreated control cells and a positive control (a known cytotoxic drug).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Potential Inhibition of PI3K/Akt and MAPK Pathways by this compound

Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural compounds with antioxidant and anti-inflammatory properties are being investigated for their neuroprotective effects.

Evidence from Camellia Extracts

Extracts from the leaves of Camellia nitidissima have demonstrated neuroprotective effects in hydrogen peroxide-treated human neuroblastoma (SH-SY5Y) cells.[7][8] The protective mechanism is suggested to involve the enhancement of endogenous antioxidant defenses and the modulation of neurotrophic signaling pathways.[7][8] Although this compound is a component of these extracts, its specific contribution to the observed neuroprotective effects has not been elucidated.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects.

Principle: A neurotoxic agent (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta) is used to induce cell death. The ability of a test compound to prevent or reduce this cell death is a measure of its neuroprotective activity.

Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

-

Pre-treatment and Toxin Exposure:

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Induce neurotoxicity by exposing the cells to a neurotoxic agent.

-

Include control groups (untreated cells, cells treated with the toxin only, and cells treated with a known neuroprotective agent).

-

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using methods such as the MTT assay, LDH release assay (measuring membrane integrity), or by direct cell counting (e.g., using Trypan Blue exclusion).

-

-

Mechanistic Studies (Optional):

-

To investigate the mechanism of neuroprotection, further assays can be performed, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, or analyzing the expression of key proteins involved in apoptosis or survival pathways via Western blotting.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control groups.

-

Determine the effective concentration of this compound that provides significant neuroprotection.

-

General Workflow for Neuroprotection Assays

Conclusion and Future Directions

The available literature suggests that this compound is a promising phytochemical with multifaceted pharmacological potential. Its likely contribution to the antioxidant, anti-inflammatory, and anti-cancer properties of Camellia extracts warrants further investigation. The inhibitory effect on 5-lipoxygenase and the modulation of the PI3K/Akt and MAPK signaling pathways are key areas for future mechanistic studies.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to conduct studies on the isolated compound.

-

Quantitative Pharmacological Studies: Determining the specific IC50 values of isolated this compound in a range of antioxidant, anti-inflammatory, anti-cancer, and neuroprotective assays.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

-

Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by this compound.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Cytotoxic Effects of Camellia sinensis Extract on Breast Cancer Cells | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 7. Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide-treated human neuroblastoma cells and its molecule mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Camelliaside A Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camelliaside A, a flavonoid glycoside predominantly found in plants of the Camellia genus, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The precise molecular mechanisms underlying these effects are not yet fully elucidated. This technical guide outlines a comprehensive in silico strategy for the identification and characterization of the molecular targets of this compound. By leveraging a combination of network pharmacology and molecular docking simulations, this guide provides a methodological framework for researchers to explore the polypharmacological nature of this natural compound. The proposed workflow, detailed experimental protocols for validation, and visualization of key signaling pathways aim to accelerate research into the therapeutic potential of this compound and facilitate its development as a novel pharmacological agent.

Introduction to this compound

This compound is a flavonoid glycoside belonging to the flavonol subclass. It is structurally characterized by a kaempferol aglycone linked to a sugar moiety.[1] Found in various species of the Camellia genus, this natural product is believed to contribute to the therapeutic effects associated with traditional remedies derived from these plants. Preliminary studies on extracts containing this compound suggest a range of biological activities, including anti-inflammatory and anticancer effects.[2][3][4] However, to fully harness its therapeutic potential, a detailed understanding of its molecular targets and mechanisms of action is imperative. In silico approaches offer a rapid and cost-effective means to predict these interactions and guide subsequent experimental validation.

Proposed In Silico Workflow for Target Identification

The identification of potential molecular targets for this compound can be systematically approached using a multi-step computational workflow. This process integrates network pharmacology to predict a broad spectrum of potential targets and molecular docking to investigate the specific binding interactions.

Network Pharmacology Approach

Network pharmacology is a powerful tool for predicting the potential targets of a bioactive compound by analyzing its interactions within a complex network of proteins and pathways.

Methodology

-

Compound Information Retrieval : The 2D structure of this compound is obtained from public databases such as PubChem (CID: 5748475).[1]

-

Target Prediction : The compound's structure is used as a query in target prediction databases like SwissTargetPrediction and the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP).[2][5] These platforms identify potential protein targets based on the principle of chemical similarity to known ligands.

-

Network Construction : A compound-target network is constructed using software like Cytoscape to visualize the interactions between this compound and its predicted targets.

-

Pathway and Functional Enrichment Analysis : The list of putative targets is subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.

Molecular Docking Simulation

Molecular docking is employed to predict the binding affinity and interaction patterns of this compound with the high-priority targets identified through network pharmacology.

Putative High-Priority Targets

Based on in silico studies of structurally similar flavonoids from Camellia species, the following proteins are proposed as high-priority putative targets for this compound, particularly in the context of cancer:

-

VEGFA (Vascular Endothelial Growth Factor A) : A key regulator of angiogenesis.

-

AKT1 (RAC-alpha serine/threonine-protein kinase) : A central node in the PI3K-Akt signaling pathway, crucial for cell survival and proliferation.

-

EGFR (Epidermal Growth Factor Receptor) : A receptor tyrosine kinase often dysregulated in cancer.

-

SRC (Proto-oncogene tyrosine-protein kinase Src) : Involved in cell growth, differentiation, and survival.

-

PIK3R1 (Phosphoinositide 3-kinase regulatory subunit 1) : A regulatory subunit of PI3K.

-

HMOX-1 (Heme oxygenase 1) : An enzyme with antioxidant and anti-inflammatory properties, also implicated in cancer.

Molecular Docking Protocol (Utilizing AutoDock Vina)

-

Protein Preparation : The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added using AutoDock Tools.

-

Ligand Preparation : The 3D structure of this compound is obtained from PubChem and optimized for docking by assigning rotatable bonds.

-

Grid Box Generation : A grid box is defined around the active site of each target protein to encompass the potential binding pocket.

-

Docking Simulation : Molecular docking is performed using AutoDock Vina to predict the binding poses and affinities of this compound within the active sites of the target proteins.

-

Analysis of Results : The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity) and to visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

Illustrative Quantitative Data

The following table presents hypothetical binding affinities for this compound with its putative targets, as would be generated from molecular docking studies. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational results.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| VEGFA | 1FLT | -8.5 | LYS46, GLU47, HIS86 |

| AKT1 | 4EKL | -9.2 | LEU156, GLY157, LYS158 |

| EGFR | 2J6M | -9.8 | MET793, LYS745, ASP855 |

| SRC | 2SRC | -8.9 | LEU273, ARG318, THR338 |

| PIK3R1 | 2V1Y | -8.3 | TYR685, LYS890, ASP891 |

| HMOX-1 | 1N3U | -7.9 | HIS25, LYS18, GLY139 |

Key Signaling Pathways

The putative targets of this compound are implicated in several critical signaling pathways related to cancer cell proliferation, survival, and angiogenesis.

Experimental Validation Protocols